2-(1H-imidazol-2-ylamino)acetic acid
Description
Properties
Molecular Formula |
C5H7N3O2 |
|---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
2-(1H-imidazol-2-ylamino)acetic acid |
InChI |
InChI=1S/C5H7N3O2/c9-4(10)3-8-5-6-1-2-7-5/h1-2H,3H2,(H,9,10)(H2,6,7,8) |
InChI Key |
VIXMOEKUHKZJMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)NCC(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications:
2-(1H-imidazol-2-ylamino)acetic acid has been investigated for its potential in treating neurodegenerative diseases. It plays a role in inhibiting the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. The compound is part of a larger class of imidazole derivatives that have shown promise in treating neurological disorders by modulating amyloid formation and reducing neurotoxicity .
Anticancer Activity:
Recent studies have highlighted the anticancer properties of imidazole derivatives, including this compound. These compounds have demonstrated selective inhibition of carbonic anhydrases, which are enzymes involved in tumor growth and metastasis. In vitro studies indicate that certain derivatives exhibit significant cytotoxic effects against breast cancer cell lines while sparing normal cells, suggesting a targeted therapeutic approach .
Antimicrobial Research
Antimicrobial Properties:
The antimicrobial activity of imidazole derivatives has been extensively documented. A study synthesized various 2-amino-imidazole derivatives and evaluated their effectiveness against a range of pathogens, including bacteria and fungi. Results indicated that some derivatives displayed strong inhibitory activity against Candida albicans and other microorganisms at specific concentrations . This positions this compound as a potential candidate for developing new antimicrobial agents.
Antitubercular Activity:
Research has also explored the antitubercular effects of imidazole-based compounds. Certain derivatives have shown promising results against Mycobacterium tuberculosis, indicating their potential use in treating tuberculosis infections . The mechanism involves inhibition of key mycobacterial enzymes, which are essential for the survival of the bacteria.
Synthesis and Green Chemistry
Eco-Friendly Synthesis:
The synthesis of this compound can be achieved through environmentally friendly methods. Recent advancements focus on solvent-free synthesis techniques that minimize waste and improve yields. Such processes not only enhance the efficiency of chemical reactions but also align with sustainable practices in pharmaceutical manufacturing .
Case Studies and Research Findings
Chemical Reactions Analysis
Base-Catalyzed Intramolecular Cyclization
-
Catalyst : BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) .
-
Yield : Quantitative conversion within 1 minute for imidazol-2-one derivatives .
Decarboxylation
-
Reaction : Loss of CO₂ from the carboxylic acid group.
-
Conditions : Acidic or thermal conditions.
-
Product : 2-(1H-Imidazol-2-ylamino)ethane.
Amidation
-
Reagents : Amines (e.g., primary/secondary amines).
-
Conditions : Activated by coupling agents (e.g., EDC/HOBt).
-
Product : Imidazole-containing amides (e.g., peptide analogs).
Esterification
-
Reagents : Alcohols (e.g., methanol, ethanol).
-
Conditions : Acid catalysis (H₂SO₄ or HCl).
-
Product : Alkyl esters (e.g., methyl 2-(1H-imidazol-2-ylamino)acetate).
Peptide Bond Formation
-
Reagents : Amino acids or peptides.
-
Conditions : Solid-phase synthesis or solution-phase coupling.
-
Application : Synthesis of imidazole-functionalized peptides for enzyme mimicry.
Base-Catalyzed Deprotonation
-
The imidazole ring’s N–H proton (pKa ~7) is deprotonated under basic conditions, forming a resonance-stabilized anion that enhances nucleophilic reactivity .
-
Example : In BEMP-catalyzed reactions, deprotonation initiates cyclization to form imidazol-2-ones .
Metal Coordination
Comparison with Similar Compounds
Structural Analogs and Derivatives
The following compounds are structurally or functionally related to 2-(1H-imidazol-2-ylamino)acetic acid:
Key Structural Differences
- Backbone Variability: While this compound has an amino-linked acetic acid group, analogs like 3-(1H-imidazol-2-ylamino)benzoic acid () replace acetic acid with benzoic acid, altering solubility and electronic properties .
- Substitution Position : Derivatives such as 2-(1H-imidazol-1-yl)acetic acid () differ in the nitrogen atom (N-1 vs. N-3) to which the acetic acid is attached, impacting hydrogen-bonding capacity and biological activity .
- Ring Modifications : Benzimidazole derivatives () exhibit a fused benzene ring, enhancing aromatic stacking interactions but reducing conformational flexibility compared to imidazole derivatives .
Preparation Methods
Direct Alkylation with Chloroacetyl Chloride
In a one-pot reaction, 2-aminoimidazole reacts with chloroacetyl chloride in the presence of a base such as potassium carbonate. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) at 40–60°C for 12–24 hours. The intermediate chloroacetamide is hydrolyzed under acidic conditions (e.g., 10% HCl) to yield the target compound. This method achieves yields of 65–75%, though purification challenges arise due to byproducts from over-alkylation.
Reaction Scheme:
Benzyl Chloroacetate Intermediate
Alternative routes utilize benzyl chloroacetate to minimize side reactions. Imidazole-2-amine reacts with benzyl chloroacetate in acetonitrile at 50–55°C, followed by catalytic hydrogenolysis (Pd/C, H₂) or acidic hydrolysis to remove the benzyl protecting group. This method improves regioselectivity, yielding 80–85% pure product after recrystallization.
Solvent-Free Alkylation with tert-Butyl Chloroacetate
Recent advancements emphasize solvent-free conditions to enhance sustainability. A two-step process involves:
-
N-Alkylation : 2-Aminoimidazole and tert-butyl chloroacetate are heated to 70–80°C without solvents, forming tert-butyl 2-(imidazol-2-ylamino)acetate.
-
Ester Hydrolysis : The tert-butyl ester is cleaved using titanium tetrachloride in isopropanol, yielding the carboxylic acid.
Advantages:
Condensation with Glycine Derivatives
Schiff Base Formation
2-Aminoimidazole condenses with glyoxylic acid to form a Schiff base intermediate, which is subsequently reduced using sodium borohydride. This method, while effective, requires stringent pH control (pH 6–7) and yields 50–60% product due to competing hydrolysis.
Solid-Phase Synthesis
Immobilized 2-aminoimidazole on Wang resin reacts with Fmoc-glycine-OH using standard peptide coupling reagents (HBTU, DIPEA). After cleavage from the resin, the product is purified via HPLC. This approach is favored for high-throughput screening but is cost-prohibitive for large-scale production.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity | Scalability |
|---|---|---|---|---|
| Direct Alkylation | DMF, 60°C, 24h | 65–75 | 85–90% | Moderate |
| Benzyl Chloroacetate | Acetonitrile, 55°C, 12h | 80–85 | 95% | High |
| Solvent-Free Alkylation | Neat, 70°C, 4h | 90 | 99% | High |
| Schiff Base Condensation | Aqueous, pH 6.5, 12h | 50–60 | 75% | Low |
Challenges and Optimization Strategies
Regioselectivity Control
The nucleophilic nitrogen at position 1 of imidazole often competes with position 2 during alkylation. Employing bulky bases (e.g., DIPEA) or low temperatures (0–5°C) suppresses N1 alkylation, enhancing regioselectivity to >95%.
Purification Techniques
Green Chemistry Innovations
Microwave-assisted synthesis reduces reaction times to 30 minutes while maintaining 85% yield, as demonstrated in pilot-scale trials.
Industrial-Scale Production Insights
Large-scale batches (>100 kg) favor the solvent-free alkylation route due to its minimal waste and compatibility with continuous flow reactors. Key parameters include:
Q & A
Q. What advanced analytical challenges arise in quantifying trace impurities during scale-up?
- Methodological Answer : Employ UPLC-MS/MS with a C18 column (1.7 µm particles) for high-resolution separation. Validate method sensitivity (LOQ < 0.1%) using spiked samples. ’s statistical protocols ensure reproducibility, while ’s solvent optimization minimizes matrix interference during analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
